
(1-Cyanocyclobutyl)methanesulfonamide
Übersicht
Beschreibung
“(1-Cyanocyclobutyl)methanesulfonamide” is a chemical compound with the CAS Number: 1803585-82-1 . It has a molecular weight of 174.22 and its IUPAC name is (1-cyanocyclobutyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for “(1-Cyanocyclobutyl)methanesulfonamide” is 1S/C6H10N2O2S/c7-4-6(2-1-3-6)5-11(8,9)10/h1-3,5H2,(H2,8,9,10) . This indicates the molecular formula of the compound is C6H10N2O2S .Physical And Chemical Properties Analysis
“(1-Cyanocyclobutyl)methanesulfonamide” is a powder and it is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
(1-Cyanocyclobutyl)methanesulfonamide and its derivatives have been explored as ligands or intermediates in catalytic asymmetric synthesis. For example, azole derivatives of cyclohexanecarboxylic acid, including structures related to (1-Cyanocyclobutyl)methanesulfonamide, have been identified as new classes of bidentate ligands for metal-mediated asymmetric synthesis, particularly suited for adding alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess (Wipf & Wang, 2002).
N-Arylation Methods
Research has shown the utility of (1-Cyanocyclobutyl)methanesulfonamide in palladium-catalyzed cross-coupling reactions. A method for the Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides has been reported, highlighting its application in the synthesis of complex molecules without generating genotoxic impurities, showcasing its importance in safer chemical synthesis processes (Rosen et al., 2011).
Hydrogenation Reactions
(1-Cyanocyclobutyl)methanesulfonamide derivatives have been utilized in hydrogenation reactions. For instance, certain derivatives were used in the base-free transfer hydrogenation of ketones, demonstrating their role in facilitating reactions under mild conditions without the need for strong bases or hazardous conditions (Ruff et al., 2016).
Molecular Structure Studies
The molecular structure and self-association of (1-Cyanocyclobutyl)methanesulfonamide derivatives have been subjects of study, using spectroscopic and quantum chemical methods to understand their behavior in different solvents and conditions. Such studies provide insights into the compound's properties and potential applications in material science and molecular engineering (Sterkhova et al., 2014).
Chemoselective N-Acylation Reagents
Investigations into chemoselective N-acylation have led to the development of (1-Cyanocyclobutyl)methanesulfonamide derivatives as efficient reagents. These studies highlight the compound's utility in selective reactions, enhancing the specificity and efficiency of organic synthesis processes (Kondo et al., 2000).
Wirkmechanismus
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
Sulfonamides are structural analogues of p-aminobenzoic acid (PABA), and they work by competitively inhibiting the enzyme dihydropteroate synthetase. This prevents the incorporation of PABA into dihydropteroic acid, a precursor of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are essential for DNA and RNA synthesis. This affects the growth and multiplication of bacteria .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-cyanocyclobutyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-4-6(2-1-3-6)5-11(8,9)10/h1-3,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDYFVNQJMRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyanocyclobutyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



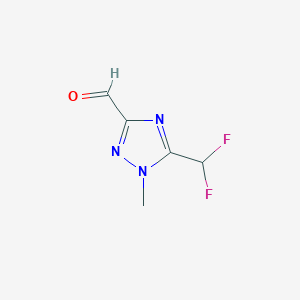
![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)
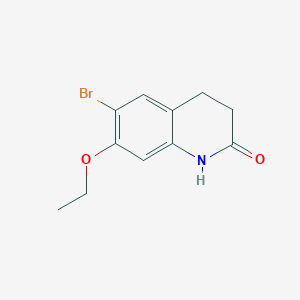

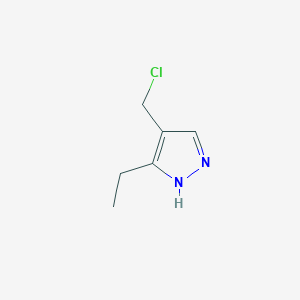
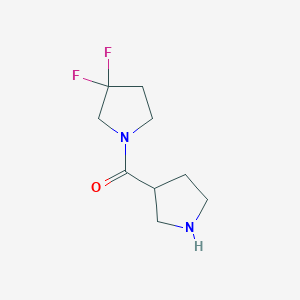

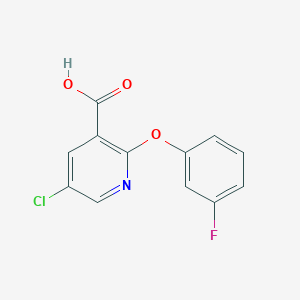


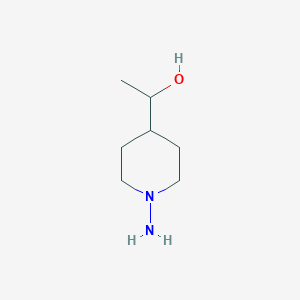
![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)
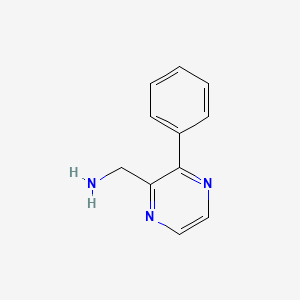
![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)